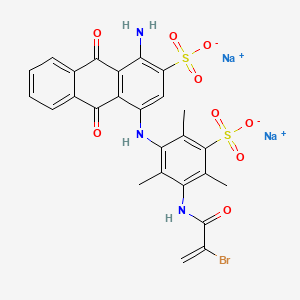

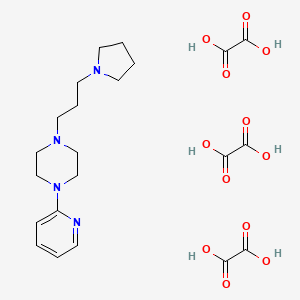

Disodium 1-amino-4-((3-((2-bromo-1-oxoallyl)amino)-2,4,6-trimethyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

鮮やかな青色で知られており、繊維産業やコンタクトレンズなどの医療機器にも広く使用されています .

製造方法

合成経路と反応条件

1-アミノ-4-((3-((2-ブロモ-1-オキソアリル)アミノ)-2,4,6-トリメチル-5-スルホナトフェニル)アミノ)-9,10-ジヒドロ-9,10-ジオキソアントラセン-2-スルホネート二ナトリウムの合成は、アントラセン誘導体の合成から始まる複数段階のプロセスです。主な手順には以下が含まれます。

ニトロ化と還元: アントラセンはまずニトロ化されて1-ニトロアントラセンとなり、その後1-アミノアントラセンに還元されます。

スルホン化: アミノアントラセンはスルホン化され、特定の位置にスルホネート基が導入されます。

臭素化とアミド化: スルホン化されたアミノアントラセンは臭素化され、続いて2-ブロモ-1-オキソアリルでアミド化され、目的の化合物が生成されます。

工業的生産方法

この化合物の工業生産は通常、大規模なバッチプロセスで行われ、反応条件を厳密に制御することで高収率と高純度が確保されます。連続フローリアクターの使用も、効率とスケーラビリティを向上させるために検討されています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 1-amino-4-((3-((2-bromo-1-oxoallyl)amino)-2,4,6-trimethyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves multiple steps, starting with the preparation of the anthracene derivative. The key steps include:

Nitration and Reduction: Anthracene is first nitrated to form 1-nitroanthracene, which is then reduced to 1-aminoanthracene.

Sulfonation: The aminoanthracene is sulfonated to introduce sulfonate groups at specific positions.

Bromination and Amidation: The sulfonated aminoanthracene undergoes bromination followed by amidation with 2-bromo-1-oxoallyl to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

化学反応の分析

反応の種類

1-アミノ-4-((3-((2-ブロモ-1-オキソアリル)アミノ)-2,4,6-トリメチル-5-スルホナトフェニル)アミノ)-9,10-ジヒドロ-9,10-ジオキソアントラセン-2-スルホネート二ナトリウムは、さまざまな化学反応を起こします。その中には、以下のようなものがあります。

酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化状態になります。

還元: 還元反応は、官能基を修飾するために実行できます。

置換: この化合物の臭素原子は、他の求核剤と置換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: アミンやチオールなどの求核剤は、置換反応に使用できます。

主な生成物

これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はさまざまなスルホネート誘導体を生成する可能性があり、置換反応はさまざまな官能基を導入する可能性があります。

科学的研究の応用

1-アミノ-4-((3-((2-ブロモ-1-オキソアリル)アミノ)-2,4,6-トリメチル-5-スルホナトフェニル)アミノ)-9,10-ジヒドロ-9,10-ジオキソアントラセン-2-スルホネート二ナトリウムは、科学研究でいくつかの用途があります。

化学: さまざまな化学反応や研究において試薬として使用されます。

生物学: 顕微鏡やその他の生物学的アッセイにおける染色技術に使用されます。

医学: 医療機器、特にコンタクトレンズの着色剤として開発に利用されています.

産業: 繊維産業で広く使用されており、布やその他の材料の染色に使用されています。

作用機序

1-アミノ-4-((3-((2-ブロモ-1-オキソアリル)アミノ)-2,4,6-トリメチル-5-スルホナトフェニル)アミノ)-9,10-ジヒドロ-9,10-ジオキソアントラセン-2-スルホネート二ナトリウムの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、特定のタンパク質や酵素に結合し、その活性と機能を変化させます。スルホネート基は、その溶解性を高め、生物学的分子との相互作用を促進します。

類似化合物との比較

類似化合物

リアクティブブルー19: アントラセン系染料で、類似した用途がありますが、官能基が異なります。

リアクティブブルー21: 構造は似ていますが、スルホネート基とアミノ基が異なります。

独自性

1-アミノ-4-((3-((2-ブロモ-1-オキソアリル)アミノ)-2,4,6-トリメチル-5-スルホナトフェニル)アミノ)-9,10-ジヒドロ-9,10-ジオキソアントラセン-2-スルホネート二ナトリウムは、官能基の特定の組み合わせにより、独特の化学的および物理的特性を持っています。その高い溶解性と鮮やかな色は、さまざまな用途において特に価値があります。

特性

CAS番号 |

65147-24-2 |

|---|---|

分子式 |

C26H20BrN3Na2O9S2 |

分子量 |

708.5 g/mol |

IUPAC名 |

disodium;1-amino-4-[3-(2-bromoprop-2-enoylamino)-2,4,6-trimethyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C26H22BrN3O9S2.2Na/c1-10-21(11(2)25(41(37,38)39)12(3)22(10)30-26(33)13(4)27)29-16-9-17(40(34,35)36)20(28)19-18(16)23(31)14-7-5-6-8-15(14)24(19)32;;/h5-9,29H,4,28H2,1-3H3,(H,30,33)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |

InChIキー |

TVWBPUZDERZRMO-UHFFFAOYSA-L |

正規SMILES |

CC1=C(C(=C(C(=C1NC(=O)C(=C)Br)C)S(=O)(=O)[O-])C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

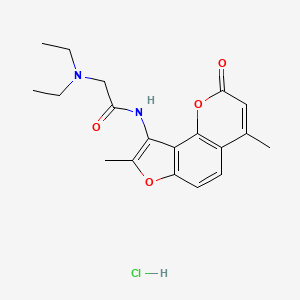

![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] benzoate](/img/structure/B12734037.png)

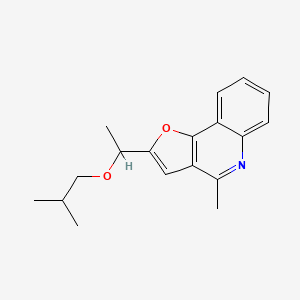

![9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12734051.png)

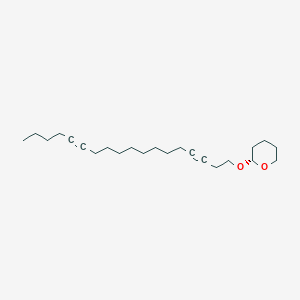

![8-(2,4-dichlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12734086.png)